- Preparation of peptides for treating tumors, United States, , ,
Cas no 95092-10-7 (N-Methoxy-N-methyl-2-phenylacetamide)
95092-10-7 structure
Product Name:N-Methoxy-N-methyl-2-phenylacetamide
CAS番号:95092-10-7
MF:C10H13NO2
メガワット:179.215722799301
MDL:MFCD14707542
CID:751994
PubChem ID:10419762
Update Time:2024-10-25
N-Methoxy-N-methyl-2-phenylacetamide 化学的及び物理的性質
名前と識別子
-
- Benzeneacetamide, N-methoxy-N-methyl-
- N-methoxy-N-methyl-2-phenylacetamide
- N-methoxy-N-methylBenzeneacetamide
- N-Methoxy-N-methylphenylacetamide
- DFLGWAFOSVGKKK-UHFFFAOYSA-N
- N-methoxy-N-methyl-benzeneacetamide
- N-methyl-N-methoxy-2-phenylacetamide
- SY201708
- AK402577
- N-Methoxy-N-methylbenzeneacetamide (ACI)
- CS-0061703
- MFCD14707542
- F19927
- AKOS008953172
- XH0803
- F1903-0165
- EN300-213178
- VDA09210
- 95092-10-7
- SCHEMBL361027
- DA-40182
- DTXSID40439552
- N-Methoxy-N-methyl-2-phenylacetamide
-
- MDL: MFCD14707542
- インチ: 1S/C10H13NO2/c1-11(13-2)10(12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
- InChIKey: DFLGWAFOSVGKKK-UHFFFAOYSA-N
- ほほえんだ: O=C(CC1C=CC=CC=1)N(C)OC
計算された属性
- せいみつぶんしりょう: 179.094628657g/mol
- どういたいしつりょう: 179.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5
- 疎水性パラメータ計算基準値(XlogP): 1.4
じっけんとくせい
- 密度みつど: 1.079±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 254.0±33.0 ºC (760 Torr),
- フラッシュポイント: 107.4±25.4 ºC,
- ようかいど: 微溶性(3.9 g/l)(25ºC)、
N-Methoxy-N-methyl-2-phenylacetamide 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N899286-5g |
N-Methoxy-N-methyl-2-phenylacetamide |
95092-10-7 | 95% | 5g |
635.40 | 2021-05-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X19645-5g |
N-Methoxy-N-methyl-2-phenylacetamide |
95092-10-7 | 95% | 5g |
¥200.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X19645-250mg |
N-Methoxy-N-methyl-2-phenylacetamide |
95092-10-7 | 95% | 250mg |
¥30.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X19645-1g |
N-Methoxy-N-methyl-2-phenylacetamide |
95092-10-7 | 95% | 1g |
¥55.0 | 2024-07-18 | |
| TRC | B427853-25mg |
N-methoxy-N-methyl-2-phenylacetamide |
95092-10-7 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B427853-50mg |
N-methoxy-N-methyl-2-phenylacetamide |
95092-10-7 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B427853-250mg |
N-methoxy-N-methyl-2-phenylacetamide |
95092-10-7 | 250mg |
$ 250.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UM328-200mg |
N-Methoxy-N-methyl-2-phenylacetamide |
95092-10-7 | 95% | 200mg |
76.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UM328-1g |
N-Methoxy-N-methyl-2-phenylacetamide |
95092-10-7 | 95% | 1g |
212.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UM328-5g |
N-Methoxy-N-methyl-2-phenylacetamide |
95092-10-7 | 95% | 5g |
742.0CNY | 2021-07-17 |
N-Methoxy-N-methyl-2-phenylacetamide 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; pH 4.5, rt
1.2 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Water ; 0.5 h, pH 4.5, rt; 3 h, rt
1.2 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Water ; 0.5 h, pH 4.5, rt; 3 h, rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Solvents: Dichloromethane ; rt → 0 °C
1.2 Reagents: Pyridine ; 5 min, 0 °C; 10 min, 0 °C; 0 °C → rt; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Pyridine ; 5 min, 0 °C; 10 min, 0 °C; 0 °C → rt; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
リファレンス
- Sequential C-selective difluoromethylation/Pd-catalyzed decarboxylative protonation: an efficient access to tertiary difluoromethylated Scaffolds, ChemRxiv, 2019, 1, 1-8
合成方法 3
はんのうじょうけん
1.1 Solvents: Water ; 12 h, pH 6, 30 °C
1.2 0.5 h, rt
1.2 0.5 h, rt
リファレンス
- Preparation of fosamprenavir intermediate (2R,3S)-1,2-epoxy-3-tert-butoxycarbonylamino-4-phenylbutane, China, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 5 min, 0 °C; 5 min, 0 °C; 1 h, rt
リファレンス
- Highly Stereoselective Cyclopropanation of α,β-Unsaturated Carbonyl Compounds with Methyl (Diazoacetoxy)acetate Catalyzed by a Chiral Ruthenium(II) Complex, Angewandte Chemie, 2013, 52(22), 5818-5821
合成方法 5
はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Dichloromethane
リファレンス
- Stereoselective synthesis of substituted N-heterocycles via sequential cross metathesis-reductive cyclization, Tetrahedron Letters, 2005, 46(1), 43-46
合成方法 6
はんのうじょうけん
1.1 Reagents: Triethylamine , Diethyl dicarbonate Solvents: Dimethylformamide ; 30 min, -10 °C; 2.5 h, rt
リファレンス
- Composition for the treatment of IGF-1R expressing cancer, World Intellectual Property Organization, , ,
合成方法 7
はんのうじょうけん
1.1 Reagents: Triethylamine , Diethyl cyanophosphonate Solvents: Dimethylformamide ; 30 min, -10 °C; 2.5 h, rt
リファレンス
- Preparation of monomethyl auristatin F derivatives and their trastuzumab conjugates for treating cancers, World Intellectual Property Organization, , ,
合成方法 8
はんのうじょうけん
1.1 Reagents: Triethylamine , Diethyl cyanophosphonate Solvents: Dimethylformamide ; 30 min, -10 °C; 2.5 h, rt
リファレンス
- Preparation of humanized anti-human IGF-1R antibody-drug conjugates for cancer therapy, World Intellectual Property Organization, , ,
合成方法 9
はんのうじょうけん
1.1 Reagents: Triethylamine , Diethyl cyanophosphonate Solvents: Dimethylformamide ; 30 min, -10 °C; 2.5 h, rt
リファレンス
- Preparation of derivatives of dolastatin 10 and auristatins as antitumor agents, France, , ,
合成方法 10
はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; 4 h, rt
リファレンス
- Structure-Based Drug Design of Mineralocorticoid Receptor Antagonists to Explore Oxosteroid Receptor Selectivity, ChemMedChem, 2017, 12(1), 50-65
合成方法 11
はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; overnight, rt
リファレンス
- Assemblies of 1,4-Bis(diarylamino)naphthalenes and Aromatic Amphiphiles: Highly Reducing Photoredox Catalysis in Water, Synlett, 2022, 33(12), 1184-1188
合成方法 12
はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 5 min, 0 °C; 10 min, 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
- A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds, Organic Letters, 2019, 21(20), 8205-8210
合成方法 13
はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C; 0 °C → rt
リファレンス
- Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas, Chemical Science, 2023, 14(29), 7905-7912
合成方法 14
はんのうじょうけん
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Reagents: Trimethylamine Solvents: Acetonitrile ; 1 h, rt
1.3 20 h, rt
1.2 Reagents: Trimethylamine Solvents: Acetonitrile ; 1 h, rt
1.3 20 h, rt
リファレンス
- Stereoselective synthesis of 2-aryl-4-en-1-ols, promising synthons for the preparation of oxygen heterocycles, Russian Journal of Organic Chemistry, 2017, 53(2), 169-177
合成方法 15
はんのうじょうけん
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; rt; 1 h, rt
1.2 overnight, rt
1.2 overnight, rt
リファレンス
- 3-Alkoxy-1,2-Dioxolanes: Synthesis and Evaluation as Potential Antimalarial Agents, ACS Medicinal Chemistry Letters, 2011, 2(4), 316-319
合成方法 16
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ; 6 h, rt
リファレンス
- Preparation method of organic arsenic-based type II pyruvate kinase inhibitor, and its application in inhibiting tumor, China, , ,
合成方法 17
はんのうじょうけん
1.1 Reagents: Triethylamine , Diethyl cyanophosphonate Solvents: Dimethylformamide ; 30 min, -10 °C; 2.5 h, rt
リファレンス
- Preparation of humanized anti-human IGF-1R, HER2 and protein Axl antibodies conjugated with drug for treatment of cancer, World Intellectual Property Organization, , ,
合成方法 18
はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 30 min, 0 °C; 30 min, rt
リファレンス
- Asymmetric photoredox transition-metal catalysis activated by visible light, Nature (London, 2014, 515(7525), 100-103
N-Methoxy-N-methyl-2-phenylacetamide Raw materials
N-Methoxy-N-methyl-2-phenylacetamide Preparation Products
N-Methoxy-N-methyl-2-phenylacetamide サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:95092-10-7)N-Methoxy-N-methyl-2-phenylacetamide
注文番号:A922952
在庫ステータス:in Stock
はかる:100g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 14:34
価格 ($):333.0
Email:sales@amadischem.com
N-Methoxy-N-methyl-2-phenylacetamide 関連文献
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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推奨される供給者
Amadis Chemical Company Limited
(CAS:95092-10-7)N-Methoxy-N-methyl-2-phenylacetamide
清らかである:99%
はかる:100g
価格 ($):333.0